N-(3-fluorophenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-(3-fluorophenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a triazolopyridine sulfonamide derivative characterized by a bicyclic [1,2,4]triazolo[4,3-a]pyridine core with a sulfonamide group at position 6. The sulfonamide nitrogen atoms are substituted with a 3-fluorophenyl group and a (3-methylphenyl)methyl (3-methylbenzyl) group. The fluorine and methyl substituents on the aromatic rings likely modulate electronic properties, lipophilicity, and target binding, as observed in related molecules .
Properties
IUPAC Name |
N-(3-fluorophenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-15-4-2-5-16(10-15)12-25(18-7-3-6-17(21)11-18)28(26,27)19-8-9-20-23-22-14-24(20)13-19/h2-11,13-14H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYBDPVCMFMOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C2=CC(=CC=C2)F)S(=O)(=O)C3=CN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is falcipain-2 , an enzyme that plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum. Inhibiting this target could prevent haemoglobin hydrolysis, which definitely hinders parasitic growth.
Mode of Action
The compound interacts with its target, falcipain-2, by binding to it and inhibiting its activity. This inhibition disrupts the normal functioning of the malaria parasite, leading to its death.
Biochemical Pathways
The compound affects the biochemical pathway involving the degradation of haemoglobin by the malaria parasite. By inhibiting falcipain-2, the compound prevents the parasite from obtaining the necessary nutrients from haemoglobin, thus disrupting its life cycle.
Pharmacokinetics
It’s known that the compound has a density of 16±01 g/cm3 and a boiling point of 6230±650 °C at 760 mmHg.
Result of Action
The result of the compound’s action is the disruption of the malaria parasite’s life cycle, leading to its death. This is achieved by inhibiting the activity of falcipain-2, preventing the parasite from obtaining necessary nutrients from haemoglobin.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as it has a specific boiling point. Additionally, the compound’s efficacy might be influenced by the pH of the environment, as this can affect the compound’s interaction with its target.
Biological Activity
N-(3-fluorophenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of antimalarial and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against specific pathogens, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyridines, which are known for their diverse pharmacological properties. The presence of a sulfonamide group enhances its biological activity. The molecular formula is , and it exhibits significant solubility in organic solvents.
The primary mechanism of action for this compound involves the inhibition of falcipain-2 (FP-2), a cysteine protease crucial for the life cycle of Plasmodium falciparum, the causative agent of malaria. Inhibition of FP-2 leads to the degradation of human hemoglobin by the parasite, ultimately resulting in its death during the trophozoite stage.
Antimalarial Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyridine sulfonamides exhibit potent antimalarial activity. A virtual library was created to screen compounds against P. falciparum, leading to the identification of several promising candidates.
| Compound | IC50 (μM) | Target |
|---|---|---|
| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl) | 2.24 | Falcipain-2 |
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl) | 4.98 | Falcipain-2 |
These results indicate that modifications to the triazolo-pyridine scaffold can lead to increased potency against malaria.
Case Studies
- In Vitro Studies : A study conducted by Karpina et al. synthesized and evaluated a series of triazolo[4,3-a]pyridine sulfonamides for their antimalarial properties. The compounds were tested in vitro against P. falciparum, showing significant inhibitory effects with IC50 values ranging from 2.24 to 4.98 μM .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that substituents on the pyridine ring significantly influence biological activity. Compounds with electron-donating groups showed enhanced interactions with FP-2 compared to those with electron-withdrawing groups.
Additional Biological Activities
Beyond antimalarial effects, triazolo[4,3-a]pyridines have been reported to possess other biological activities:
- Antibacterial and Antifungal : Some derivatives have shown effectiveness against various bacterial strains and fungi.
- Anti-inflammatory Effects : Compounds within this class have demonstrated potential in reducing inflammation markers in preclinical models.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Analogous Compounds
*Inferred based on structural analogy.
Q & A
Q. What are the recommended synthetic routes for N-(3-fluorophenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide?
- Methodological Answer : The synthesis of triazolopyridine sulfonamides typically involves coupling aromatic sulfonyl chlorides with amine derivatives. For this compound, a two-step approach is suggested:
Sulfonamide Formation : React 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonyl chloride with N-(3-fluorophenyl)-N-[(3-methylphenyl)methyl]amine in the presence of a tertiary amine base (e.g., 3-picoline or 3,5-lutidine) to enhance coupling efficiency .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the product.
Key Data :
- Optimal reaction temperature: 60–80°C.
- Yield improvement: >70% with 3-picoline as base .
Q. How can structural characterization be performed for this compound?
- Methodological Answer :
- NMR Spectroscopy : Use -NMR and -NMR to confirm substitution patterns (e.g., fluorophenyl and methylbenzyl groups).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]: ~466.5 g/mol).
- X-ray Crystallography : For absolute stereochemical confirmation, grow single crystals via slow evaporation in dichloromethane/hexane .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 3-fluorophenyl with 4-fluorophenyl or adjust methylbenzyl chain length) .
- In Vitro Assays : Test analogs against target enzymes (e.g., kinases or sulfotransferases) using fluorescence polarization or calorimetry.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to analyze binding interactions with active sites .
Data Table : Example SAR for sulfonamide derivatives:
| Substituent Position | Activity (IC, nM) | Selectivity Index |
|---|---|---|
| 3-Fluorophenyl | 12.3 ± 1.2 | 8.5 |
| 4-Fluorophenyl | 28.7 ± 2.1 | 3.2 |
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal assays) and logP values (experimental vs. ACD/Labs predictions) to assess bioavailability .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites that may inactivate the compound .
- Dose Optimization : Conduct dose-response studies in animal models, adjusting for metabolic clearance rates.
Q. How can regioselectivity challenges during sulfonamide synthesis be mitigated?
- Methodological Answer :
- Protecting Groups : Temporarily protect reactive amines (e.g., Boc for secondary amines) to direct sulfonylation to the desired site .
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate coupling and reduce byproducts.
- Reaction Monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and optimize time/temperature .
Experimental Design Considerations
Q. What controls are essential for assessing this compound’s enzyme inhibition?
- Methodological Answer :
- Positive Control : Use a known inhibitor (e.g., flumetsulam for sulfonamide-binding enzymes) .
- Negative Control : Include reactions without the compound or with a scrambled stereoisomer.
- Solvent Control : Verify DMSO concentration (<1% v/v) to avoid solvent interference .
Q. How should stability studies be designed under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24h, analyze degradation via HPLC .
- Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation products.
Key Data : - Half-life at pH 7.4: ~6.8 hours.
- Major degradation pathway: Hydrolysis of triazolo ring .
Data Analysis & Validation
Q. How to validate computational predictions of target binding?
- Methodological Answer :
- Crystallographic Validation : Co-crystallize the compound with the target protein and resolve structure via X-ray diffraction .
- Mutagenesis Studies : Introduce point mutations (e.g., Ala-scanning) in predicted binding residues and measure activity loss .
Q. What statistical methods are appropriate for dose-response studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC/IC.
- Outlier Detection : Use Grubbs’ test to exclude anomalous replicates.
- Error Propagation : Report 95% confidence intervals for potency metrics .
Safety & Handling
Q. What precautions are needed for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood for weighing and synthesis steps.
- Spill Management : Neutralize with activated carbon and dispose as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
